5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methyl groups. It is a derivative of benzyl bromide and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene typically involves the bromination of 2-chloro-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include 2-chloro-1,3-dimethylbenzyl alcohol, 2-chloro-1,3-dimethylbenzonitrile, and 2-chloro-1,3-dimethylbenzylamine.
Oxidation: Products include 2-chloro-1,3-dimethylbenzoic acid and 2-chloro-1,3-dimethylbenzaldehyde.
Reduction: The major product is 2-chloro-1,3-dimethylbenzene.
Scientific Research Applications
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chlorine and additional methyl groups.
2-Chlorobenzyl Bromide: Similar but lacks the additional methyl groups.
1,3-Dimethylbenzyl Bromide: Similar but lacks the chlorine atom.
Uniqueness
5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substituents influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.
Properties
Molecular Formula |
C9H10BrCl |
---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
UGQIZDIPQMLWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.